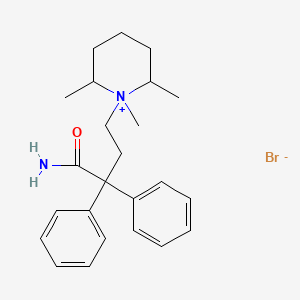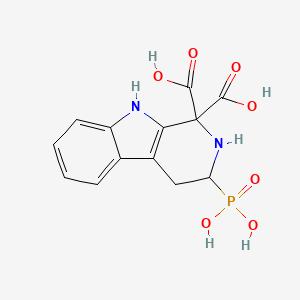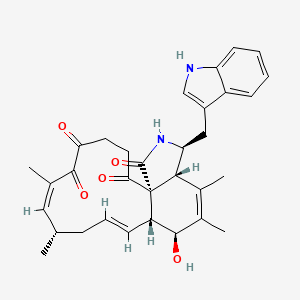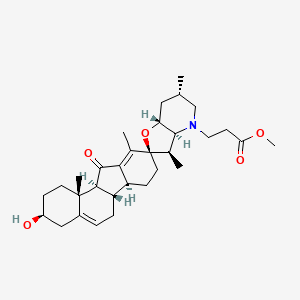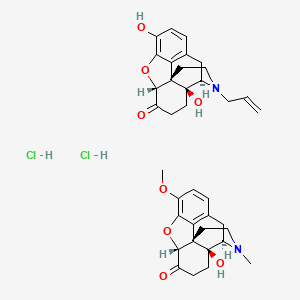
Naloxone hydrochloride/oxycodone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naloxone hydrochloride/oxycodone hydrochloride is a combination medication used primarily for pain management and to counteract opioid-induced side effects. Oxycodone hydrochloride is an opioid analgesic that provides pain relief, while naloxone hydrochloride is an opioid receptor antagonist that mitigates the side effects of opioids, particularly constipation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naloxone Hydrochloride: The synthesis of naloxone hydrochloride typically begins with thebaine as the starting material. Thebaine undergoes oxidation and reduction to form an intermediate compound, which is then reacted with acetic anhydride to form an ester.
Oxycodone Hydrochloride: Oxycodone hydrochloride is synthesized from thebaine through a series of chemical reactions, including oxidation, reduction, and acetylation.
Industrial Production Methods
Industrial production of naloxone hydrochloride/oxycodone hydrochloride involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: Both naloxone and oxycodone undergo oxidation and reduction reactions during their synthesis.
Substitution: Naloxone synthesis involves substitution reactions, particularly during the allylation step.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial steps of synthesis to convert thebaine to intermediate compounds.
Reducing Agents: Employed to reduce intermediate compounds to naloxone and oxycodone.
Acetic Anhydride: Used in the acetylation step to form ester intermediates.
Major Products
Naloxone Hydrochloride: The final product of naloxone synthesis, used as an opioid antagonist.
Oxycodone Hydrochloride: The final product of oxycodone synthesis, used as an opioid analgesic.
Applications De Recherche Scientifique
Naloxone hydrochloride/oxycodone hydrochloride has several scientific research applications:
Medicine: Used for pain management in patients requiring long-term opioid therapy.
Pharmacology: Studied for its pharmacokinetics and pharmacodynamics, particularly in the context of opioid overdose and addiction treatment.
Clinical Trials: Used in clinical trials to evaluate its efficacy and safety in various patient populations.
Mécanisme D'action
Naloxone Hydrochloride
Naloxone hydrochloride acts by competitively binding to the μ-opioid receptors, displacing opioid agonists and reversing their effects. This action helps restore normal respiration in cases of opioid overdose .
Oxycodone Hydrochloride
Oxycodone hydrochloride binds to μ-opioid receptors in the central nervous system, producing analgesia and euphoria. It also depresses the respiratory centers in the brainstem, which can lead to respiratory depression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrocodone: Another opioid analgesic used for pain management.
Naltrexone: An opioid antagonist similar to naloxone, used for treating opioid and alcohol dependence.
Uniqueness
Naloxone hydrochloride/oxycodone hydrochloride is unique in its combination of an opioid analgesic with an opioid antagonist. This combination provides effective pain relief while mitigating common opioid side effects, such as constipation .
Propriétés
Numéro CAS |
1137837-59-2 |
|---|---|
Formule moléculaire |
C37H44Cl2N2O8 |
Poids moléculaire |
715.7 g/mol |
Nom IUPAC |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrochloride |
InChI |
InChI=1S/C19H21NO4.C18H21NO4.2ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;;/h2-4,14,17,21,23H,1,5-10H2;3-4,13,16,21H,5-9H2,1-2H3;2*1H/t14-,17+,18+,19-;13-,16+,17+,18-;;/m11../s1 |
Clé InChI |
YGAGFGRKTMFGHY-YKBQJIAGSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl.Cl |
SMILES canonique |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


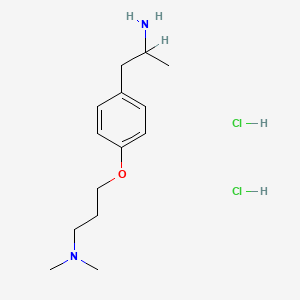

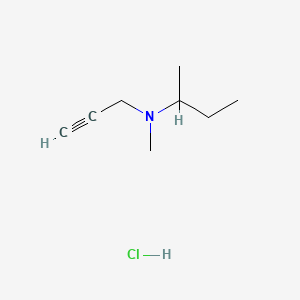
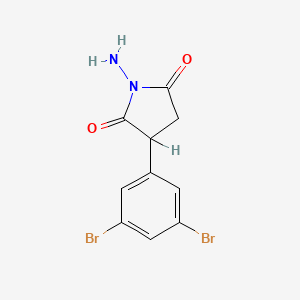

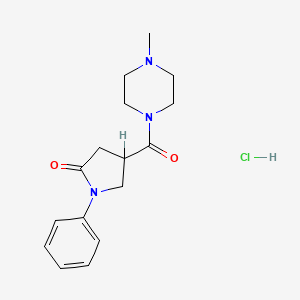
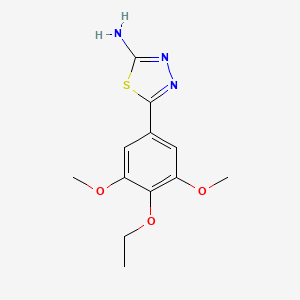
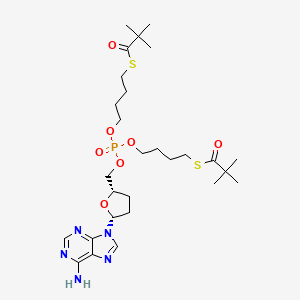
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)

